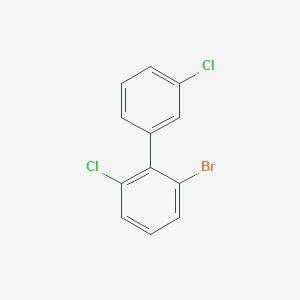

1,1'-Biphenyl, 2-bromo-3',6-dichloro-

Description

Halogenated biphenyls are a group of compounds in which hydrogen atoms on the biphenyl (B1667301) rings are replaced by halogens. researchgate.net These compounds have seen wide industrial application due to their chemical stability and electrical insulating properties. researchgate.netebsco.com However, their persistence in the environment has also made them a subject of considerable scientific scrutiny. ebsco.com

Substituted biphenyls are a cornerstone in various fields of chemical research. Their rigid backbone and the potential for atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond—make them valuable ligands in asymmetric catalysis. The electronic properties of the biphenyl system can be finely tuned by the nature and position of its substituents, leading to applications in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Furthermore, many biologically active molecules, including pharmaceuticals and natural products, incorporate the biphenyl scaffold. The substitution pattern on the biphenyl rings is crucial for their biological activity, influencing their conformation and interaction with biological targets. Common synthetic routes to access substituted biphenyls include cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. nih.govnih.gov The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is often favored for its high yields and tolerance of a wide range of functional groups. nih.gov The Ullmann reaction, an older method, typically involves the copper-mediated coupling of two aryl halides at elevated temperatures. nih.gov

The academic interest in 1,1'-Biphenyl, 2-bromo-3',6-dichloro- stems from several key aspects of its structure. As a mixed halogenated biphenyl, it contains both bromine and chlorine substituents. The presence of different halogens on the same biphenyl core can influence its physicochemical properties, such as its lipophilicity, polarity, and susceptibility to degradation, in ways that differ from its uniformly halogenated counterparts.

The specific substitution pattern—a bromine atom at the 2-position and chlorine atoms at the 3'- and 6'-positions—is of particular interest. The ortho-substitution (at the 2-position) with a bulky bromine atom would be expected to create significant steric hindrance, restricting the rotation around the biphenyl C-C single bond. This steric hindrance is a key factor in the potential for atropisomerism, making this compound a candidate for studies in stereochemistry and asymmetric synthesis.

Furthermore, understanding the synthesis and reactivity of such asymmetrically substituted biphenyls is crucial for developing selective synthetic methodologies. The differential reactivity of C-Br and C-Cl bonds in cross-coupling reactions, for instance, could be exploited for the stepwise functionalization of this molecule, opening pathways to more complex and novel biphenyl derivatives.

The research significance of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- lies in its potential to contribute to several areas of chemical science. A primary area of investigation would be its synthesis. Developing efficient and selective methods to construct this specific substitution pattern would be a valuable addition to the synthetic chemist's toolbox. This would likely involve exploring the nuances of modern cross-coupling reactions, potentially using precursors such as 2-bromophenylboronic acid and a dichlorinated benzene (B151609) derivative, or a Grignard reagent derived from one of the aryl halides.

Characterization of its physical and spectroscopic properties would provide fundamental data that is currently lacking in the scientific literature. This would include detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and potentially X-ray crystallography to determine its precise three-dimensional structure and the dihedral angle between the phenyl rings.

From a broader perspective, studying 1,1'-Biphenyl, 2-bromo-3',6-dichloro- can provide insights into the structure-property relationships of mixed halogenated aromatic compounds. This knowledge is valuable for understanding the environmental fate and behavior of such compounds, as well as for the rational design of new functional materials and molecules with specific electronic and steric properties. The investigation of this specific congener, therefore, serves as a case study for the broader class of asymmetrically substituted biphenyls, a domain that continues to offer rich opportunities for chemical discovery.

Data Tables

Due to the lack of specific experimental data for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- in the surveyed literature, the following tables are presented as templates for the type of data that would be crucial for a comprehensive understanding of this compound.

Table 1: Physicochemical Properties of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- (Hypothetical Data)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrCl₂ |

| Molecular Weight | 318.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents |

Table 2: Spectroscopic Data for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- (Hypothetical Data)

| Technique | Key Features |

|---|---|

| ¹H NMR | Complex aromatic multiplets expected in the range of 7.0-7.8 ppm. |

| ¹³C NMR | Signals for 12 distinct aromatic carbons expected. Chemical shifts would be influenced by the electronegativity and position of the halogen substituents. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 316, 318, 320, 322 (reflecting isotopes of Br and Cl). Fragmentation pattern would likely involve loss of halogen atoms. |

Structure

3D Structure

Properties

CAS No. |

870525-14-7 |

|---|---|

Molecular Formula |

C12H7BrCl2 |

Molecular Weight |

301.99 g/mol |

IUPAC Name |

1-bromo-3-chloro-2-(3-chlorophenyl)benzene |

InChI |

InChI=1S/C12H7BrCl2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H |

InChI Key |

CWEOGAQALDQVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Br)Cl |

Origin of Product |

United States |

Structural and Conformational Analysis of 1,1 Biphenyl, 2 Bromo 3 ,6 Dichloro

Atropisomerism and Axial Chirality

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers (rotamers). wikipedia.org In ortho-substituted biphenyls like 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, this phenomenon leads to the existence of stable, non-superimposable mirror-image conformers, known as atropisomers, which exhibit axial chirality. researchgate.net

Principles of Hindered Rotation in Ortho-Substituted Biphenyls

The biphenyl (B1667301) system consists of two phenyl rings connected by a C1-C1' single bond. While there is theoretical freedom of rotation around this bond, in practice, the presence of substituents at the ortho positions (2, 2', 6, and 6') introduces significant steric hindrance. clu-in.org This steric repulsion between bulky ortho groups forces the phenyl rings to twist out of a coplanar arrangement, creating a non-planar (gauche) conformation as the most stable state. libretexts.org

The magnitude of the rotational barrier is directly related to the size of the ortho substituents. Van der Waals repulsion between the electron clouds of these groups must be overcome for the rings to rotate past each other through a high-energy planar transition state. In the case of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the ortho positions are occupied by a bromine atom and a chlorine atom, both of which are significantly larger than a hydrogen atom. This multi-ortho substitution pattern creates a substantial energy barrier to rotation.

| Atom/Group | Van der Waals Radius (Å) |

| Hydrogen (H) | 1.20 |

| Chlorine (Cl) | 1.75 |

| Bromine (Br) | 1.85 |

| Methyl (CH₃) | 2.00 |

| This table illustrates the relative sizes of common substituents, showing that chlorine and bromine create significant steric bulk compared to hydrogen. |

Stereochemical Implications of Atropisomerism

The hindered rotation in 1,1'-Biphenyl, 2-bromo-3',6-dichloro- results in a stereogenic axis along the C1-C1' bond. Because the substitution pattern on the two rings is asymmetric (a 2-bromo phenyl group and a 3',6'-dichloro phenyl group), the molecule lacks a plane of symmetry in its twisted conformation and is therefore chiral. libretexts.org

This axial chirality means the molecule can exist as a pair of enantiomers (atropisomers), which are non-superimposable mirror images of each other. These enantiomers are designated using stereochemical descriptors such as (aR) and (aS) or P (plus) and M (minus) to define their absolute configuration around the chiral axis. princeton.edu The distinct three-dimensional arrangements of these atropisomers can lead to different interactions with other chiral molecules, such as enzymes or receptors in biological systems. nih.gov

Mechanisms and Energetics of Atropisomer Interconversion

The interconversion between the two atropisomers (racemization) occurs via rotation around the C1-C1' bond. This process requires the molecule to pass through a high-energy, planar, or near-planar transition state where the steric repulsion between the ortho substituents is maximized. The energy required to overcome this repulsion is known as the rotational energy barrier or the activation energy for racemization.

For atropisomers to be stable and separable at room temperature, this energy barrier must be sufficiently high, typically considered to be greater than 20-22 kcal/mol (approximately 84-93 kJ/mol). wikipedia.orgnih.gov Computational studies on various polychlorinated biphenyls (PCBs) have shown that the rotational barrier is highly dependent on the number and position of ortho-chlorine atoms.

No ortho-substituents: The barrier is very low, allowing for free rotation.

One ortho-substituent: Barriers are typically less than 15 kcal/mol, meaning interconversion is rapid at room temperature. researchgate.net

Two or more ortho-substituents: The barrier increases significantly. For PCBs, calculated barriers can range from approximately 8 to over 480 kJ/mol. diva-portal.org

Given that 1,1'-Biphenyl, 2-bromo-3',6-dichloro- possesses two bulky ortho substituents (Br and Cl), its rotational energy barrier is expected to be well above the threshold for configurational stability at ambient temperatures, making the individual atropisomers isolable. The presence of a meta-substituent (3'-chloro) adjacent to an ortho-substituent can further increase the rotational barrier through a "buttressing effect," where it restricts the outward bending of the ortho group, thereby enhancing steric hindrance. libretexts.orgdiva-portal.org

| Biphenyl Substitution Pattern | Typical Rotational Barrier (kcal/mol) | Stability at Room Temperature |

| Unsubstituted | ~2 | Unstable (Free Rotation) |

| Mono-ortho | < 15 | Unstable (Rapid Interconversion) |

| Di-ortho (e.g., 2,2' or 2,6') | > 20 | Stable / Isolable |

| Tri- and Tetra-ortho | >> 20 | Highly Stable |

| This table provides a generalized summary of rotational energy barriers based on the degree of ortho-substitution in biphenyls. nih.govresearchgate.netdiva-portal.org |

Molecular Geometry and Torsional Dynamics

The molecular geometry of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is dominated by the torsional or dihedral angle between the two phenyl rings, which is a direct consequence of the steric interactions between the ortho substituents.

Dihedral Angle Characterization and Conformational Preferences

The dihedral angle (or twist angle) is the angle between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 42-45° in the gas phase, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure). libretexts.orgcolostate.edu

When bulky ortho substituents like bromine and chlorine are present, steric repulsion becomes the dominant factor. To minimize this repulsion, the dihedral angle increases significantly. For di-ortho substituted biphenyls, the ground-state conformation is a twisted (gauche) structure with a dihedral angle typically in the range of 60° to over 90°. acs.orgresearchgate.net Computational studies on 2,2'-dihalogenated biphenyls (excluding fluorine) show minimum energy conformations at dihedral angles ranging from 85° to 95°. acs.org For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, with its 2,6'-substitution pattern, a highly twisted, non-planar conformation with a large dihedral angle is the most stable energetic state.

Influence of Halogen Substituents on Biphenyl Planarity

Halogen substituents have a profound impact on the planarity of the biphenyl system, primarily through steric effects. The size of the halogen atom is the most critical factor. As one moves down the halogen group, the atomic radius and corresponding van der Waals radius increase, leading to greater steric hindrance.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic environment. For a molecule like 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, a combination of nuclear magnetic resonance, vibrational, and X-ray spectroscopic techniques provides a comprehensive picture of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Atropisomer Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the case of substituted biphenyls, NMR is particularly crucial for determining the conformation and identifying the presence of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. ulisboa.pt The steric hindrance caused by the ortho-bromo substituent in 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is expected to create a significant barrier to rotation around the C1-C1' bond, potentially leading to the existence of stable atropisomers at room temperature. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would provide valuable information about the number of unique proton environments and their spatial relationships. Due to the lack of symmetry, all seven protons are expected to be chemically non-equivalent, leading to a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The protons on the brominated ring (positions 3, 4, 5, and 6) and the dichlorinated ring (positions 2', 4', and 5') would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the adjacent phenyl ring. The coupling constants (J-values) between adjacent protons would help in assigning the specific resonances.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show twelve distinct signals for the twelve carbon atoms in the biphenyl backbone, again reflecting the lack of symmetry. The carbons bearing the halogen substituents (C2, C3', and C6') would be significantly deshielded, appearing at lower field. The chemical shifts of the other carbon atoms would also be influenced by the substitution pattern.

Atropisomer Detection: If the rotational barrier is high enough to allow for the isolation of stable atropisomers, NMR spectroscopy would be the primary method for their detection and characterization. ulisboa.pt In a chiral environment, the NMR spectra of the two atropisomers would be distinct. For instance, using a chiral shift reagent could induce separate signals for the corresponding protons and carbons of the two enantiomeric atropisomers. edpsciences.org Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, could be employed to determine the energy barrier for rotation around the biphenyl linkage.

Predicted ¹H NMR Chemical Shift Ranges for Halogenated Biphenyls

| Proton Position | Typical Chemical Shift Range (ppm) | Influencing Factors |

| Ortho to Halogen | 7.2 - 7.6 | Electron-withdrawing effect of halogen, steric interactions |

| Meta to Halogen | 7.0 - 7.4 | Inductive and resonance effects |

| Para to Halogen | 7.1 - 7.5 | Resonance effects |

This table provides generalized data based on similarly substituted compounds and is intended for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Structural Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would be characterized by several key absorption bands.

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would give rise to a series of bands between 1600 and 1450 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations are expected to produce strong absorptions in the 800-600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would be observed at lower frequencies, typically in the 600-500 cm⁻¹ range.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ can provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be Raman active. The inter-ring C-C stretching vibration, expected around 1280-1300 cm⁻¹, is a characteristic feature of biphenyl compounds. unibs.it

Characteristic Vibrational Frequencies for Halogenated Biphenyls

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Inter-ring C-C Stretch | - | 1300 - 1280 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

This table provides generalized data based on similarly substituted compounds and is intended for illustrative purposes.

High-Resolution X-ray Photoelectron Spectroscopy (HRXPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

High-resolution X-ray photoelectron spectroscopy (HRXPS) and near-edge X-ray absorption fine structure (NEXAFS) are powerful surface-sensitive techniques that provide information about the elemental composition and electronic structure of a molecule.

High-Resolution X-ray Photoelectron Spectroscopy (HRXPS): HRXPS, also known as electron spectroscopy for chemical analysis (ESCA), would be used to determine the elemental composition and the chemical states of the atoms in 1,1'-Biphenyl, 2-bromo-3',6-dichloro-.

C 1s: The C 1s spectrum would show multiple components corresponding to the different chemical environments of the carbon atoms. The carbons bonded to the electronegative halogens would exhibit higher binding energies compared to the other aromatic carbons.

Br 3d: The Br 3d spectrum would show a characteristic doublet due to spin-orbit coupling. The binding energy of the Br 3d peak would be indicative of the covalent C-Br bond.

Cl 2p: Similarly, the Cl 2p spectrum would exhibit a spin-orbit split doublet, with a binding energy characteristic of an aryl chloride.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy, performed at the C, Cl, and Br K-edges, would provide insights into the unoccupied electronic states of the molecule. The positions and intensities of the resonances in the NEXAFS spectra are sensitive to the local chemical environment and molecular orientation. For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, NEXAFS could be used to probe the π* and σ* orbitals associated with the aromatic rings and the C-halogen bonds. The Cl K-edge NEXAFS, for instance, would show distinct features corresponding to transitions from the Cl 1s core level to unoccupied molecular orbitals with Cl p character. researchgate.netresearchgate.net

Expected Core-Level Binding Energies for Halogenated Aromatic Compounds

| Core Level | Expected Binding Energy (eV) | Notes |

| C 1s (C-C/C-H) | ~284.8 | Reference binding energy |

| C 1s (C-Cl) | 286.0 - 287.0 | Shifted to higher binding energy |

| C 1s (C-Br) | 285.5 - 286.5 | Shifted to higher binding energy |

| Cl 2p₃/₂ | ~200 | Characteristic of aryl chlorides |

| Br 3d₅/₂ | ~70 | Characteristic of aryl bromides |

This table provides generalized data based on similarly substituted compounds and is intended for illustrative purposes.

Computational and Theoretical Investigations of 1,1 Biphenyl, 2 Bromo 3 ,6 Dichloro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations, offering insights into the molecule's geometry and electronic nature.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. nih.gov For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, geometry optimization would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). goums.ac.irresearchgate.net This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

The electronic structure analysis provides information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- (Hypothetical Data) This table demonstrates the typical output of a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Value (DFT/B3LYP) |

| C1-C1' Bond Length (Å) | 1.49 |

| C2-Br Bond Length (Å) | 1.90 |

| C3'-Cl Bond Length (Å) | 1.74 |

| C6-Cl Bond Length (Å) | 1.75 |

| C1'-C2'-C3'-C4' Torsional Angle (°) | 65.8 |

Conformational Energy Landscapes and Torsional Barrier Calculations

The defining structural feature of biphenyls is the rotation around the central C1-C1' single bond. The presence of bulky ortho-substituents, such as the bromine atom at the C2 position and the chlorine atom at the C6 position in 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, creates significant steric hindrance. researchgate.net This hindrance restricts free rotation and leads to a twisted conformation in the ground state.

To understand this, a relaxed potential energy surface scan is performed. This involves calculating the molecule's total energy at fixed increments of the C2-C1-C1'-C2' dihedral angle, from 0° (planar) to 180°. The resulting plot of energy versus dihedral angle reveals the conformational energy landscape. This landscape shows the energy minima, corresponding to stable conformers, and the energy maxima, which represent the rotational barriers (transition states). For ortho-substituted biphenyls, the planar conformations (0° and 180°) are typically high-energy transition states, while the lowest energy conformers are found at dihedral angles typically between 45° and 90°. researchgate.net The height of the energy barrier to rotation determines whether different conformational isomers, known as atropisomers, can be isolated at room temperature. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. goums.ac.ir The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the electronegative halogen atoms (bromine and chlorine) would create regions of significant negative electrostatic potential. The hydrogen atoms on the phenyl rings would correspond to areas of positive potential. The MEP analysis helps to understand intermolecular interactions and provides insights into how the molecule might interact with biological receptors or other chemical species. goums.ac.irresearchgate.net Mulliken population analysis is another method used to quantify the partial charge on each atom within the molecule, complementing the visual information from the MEP map.

Dipole Moment Calculations and Their Conformational Dependence

Table 2: Example of Conformational Dependence of Dipole Moment (Hypothetical Data) This table illustrates how the dipole moment might vary with the inter-ring dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 0 | 12.5 (Transition State) | 1.85 |

| 30 | 4.2 | 2.10 |

| 65 | 0.0 (Energy Minimum) | 2.35 |

| 90 | 1.5 (Transition State) | 2.50 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information on static structures and energy landscapes, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time.

Exploration of Conformational Mobility and Dynamics

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms.

For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, an MD simulation would provide a dynamic picture of the rotation around the central C1-C1' bond. By simulating the molecule's motion at a given temperature, one can observe the range of dihedral angles the molecule explores and the frequency of transitions between different conformational states. This provides a more realistic view of the molecule's flexibility and conformational preferences in a condensed phase (e.g., in a solvent) than static quantum calculations alone. The simulation can reveal whether the molecule is locked into a single conformation or if it can dynamically interconvert between different twisted forms.

Simulation of Intermolecular Interactions

Computational simulations, particularly those employing quantum mechanical and molecular mechanics methods, provide profound insights into the intermolecular interactions governing the behavior of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are principal tools for exploring these interactions.

MD simulations can model the dynamic behavior of a collection of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- molecules, offering a view of the collective intermolecular forces that dictate the substance's bulk properties. These simulations can predict how molecules arrange themselves in condensed phases and how they interact over time.

DFT calculations are employed to determine the electronic structure and to derive the properties of molecular systems. For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, DFT is instrumental in mapping the molecular electrostatic potential (ESP). The ESP map identifies electrophilic and nucleophilic regions on the molecule, which are crucial for predicting the nature and directionality of intermolecular interactions. Specifically, the presence of bromine and chlorine atoms creates regions of positive electrostatic potential, known as sigma-holes (σ-holes), on the halogen atoms along the axis of the carbon-halogen bond. unimi.itnih.gov These σ-holes are key to understanding the halogen bonding capabilities of the molecule.

The table below illustrates a hypothetical energy decomposition for a dimer of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, based on typical values for similar halogenated aromatic compounds.

| Interaction Energy Component | Typical Energy Range (kcal/mol) | Primary Contributing Factors |

|---|---|---|

| Electrostatic | -3.0 to -7.0 | σ-hole on Br and Cl, π-system |

| Dispersion | -5.0 to -10.0 | Electron clouds of aromatic rings and halogens |

| Pauli Repulsion | +4.0 to +12.0 | Electron cloud overlap |

| Polarization/Induction | -1.0 to -3.0 | Induced dipoles from charge distribution |

| Total Interaction Energy | -4.0 to -8.0 | Sum of all components |

Note: The values in this table are illustrative and represent typical ranges for halogenated biphenyls, as specific experimental or computational data for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is not available.

Analysis of Non-Covalent Interactions

The presence of bromine and chlorine atoms in 1,1'-Biphenyl, 2-bromo-3',6-dichloro- makes halogen bonding a predominant non-covalent interaction. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. unimi.itnih.gov In the case of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich areas such as the π-systems of the aromatic rings or the lone pairs of halogen atoms on neighboring molecules.

The strength of these halogen bonds follows the trend I > Br > Cl > F, meaning the bromine atom on the molecule is expected to form stronger halogen bonds than the chlorine atoms. unimi.it The geometry of a halogen bond is typically linear, with the C-X···Nu angle approaching 180°, where X is the halogen and Nu is the nucleophile. unimi.itnih.gov

Other significant weak interactions include:

π-π Stacking: The aromatic biphenyl (B1667301) core allows for π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are primarily driven by dispersion forces.

C-H···π Interactions: Hydrogen atoms attached to the biphenyl rings can interact with the electron-rich π-faces of neighboring molecules.

C-H···X (X=Cl, Br) Interactions: Weak hydrogen bonds can form between the aromatic hydrogen atoms and the electron-rich equatorial belts of the halogen atoms on adjacent molecules. mdpi.com

The Atoms in Molecules (AIM) theory is a computational tool used to analyze the electron density topology and characterize these weak interactions. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction. nih.gov

The following table provides expected parameters for non-covalent interactions in 1,1'-Biphenyl, 2-bromo-3',6-dichloro-.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| C-Br···π (Halogen Bond) | 3.0 - 3.5 | -2.0 to -5.0 | Near-linear C-Br···π centroid angle |

| C-Cl···π (Halogen Bond) | 3.2 - 3.7 | -1.5 to -3.5 | Near-linear C-Cl···π centroid angle |

| π-π Stacking | 3.4 - 3.8 | -2.0 to -5.0 | Parallel or offset orientation of rings |

| C-H···Cl/Br | 2.7 - 3.2 | -0.5 to -1.5 | Variable directionality |

Note: The data presented are representative values for similar halogenated aromatic systems and are intended for illustrative purposes.

The interactions of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- with solvent molecules are critical for its solubility and reactivity in solution. The nature of these interactions depends heavily on the properties of the solvent.

In non-polar solvents , such as hexane (B92381) or benzene (B151609), the primary interactions are dispersive forces between the solvent and the biphenyl core of the solute. If the solvent is aromatic, like benzene, π-π stacking interactions between the solvent and solute molecules can also occur. nih.gov

In polar aprotic solvents , such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions will play a more significant role. The solvent's nucleophilic sites (e.g., the oxygen atom in DMSO) can interact with the electrophilic σ-holes on the bromine and chlorine atoms of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, forming halogen bonds.

In polar protic solvents , like water or alcohols, the interactions become more complex. These solvents can act as hydrogen bond donors and acceptors. While 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is not a strong hydrogen bond acceptor, weak hydrogen bonds can form between the solvent's hydroxyl protons and the electron-rich regions of the halogen atoms or the π-system. However, due to the hydrophobic nature of the large biphenyl structure, solubility in polar protic solvents is generally low. Computational studies on the interactions of polychlorinated biphenyls with water have highlighted the role of weak C-H···O and halogen···O interactions.

Molecular dynamics simulations are particularly useful for studying solvation, as they can model the dynamic arrangement of solvent molecules around a solute molecule, forming a solvation shell. These simulations can provide insights into the structure of this shell and the average interaction energies between the solute and solvent.

Reactivity and Environmental Transformation Pathways of 1,1 Biphenyl, 2 Bromo 3 ,6 Dichloro

Chemical Stability and Degradation Mechanisms

The inherent stability of the biphenyl (B1667301) structure, enhanced by halogen substitution, governs the degradation potential of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-. The nature and position of the halogen atoms—one bromine and two chlorines—are critical determinants of its chemical reactivity.

The key to understanding the degradation of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, aryl-bromine bonds are weaker and more susceptible to cleavage than aryl-chlorine bonds. This is reflected in their respective bond dissociation energies.

As a result, chemical and biological degradation processes that involve the breaking of a carbon-halogen bond, such as reductive dehalogenation, will preferentially target the C-Br bond. nih.govnih.gov Studies on similar compounds have shown that brominated biphenyls are better substrates for dehalogenation than their chlorinated counterparts. nih.govnih.gov For instance, bromides can be reduced more quickly and require less catalyst than chlorides in catalytic hydrogenation processes. researchwithrutgers.com This suggests that the initial degradation step for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would likely involve the removal of the bromine atom.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | General Reactivity Trend |

|---|---|---|

| Aryl-Bromine (C-Br) | ~336 | Higher reactivity, more easily cleaved |

| Aryl-Chlorine (C-Cl) | ~397 | Lower reactivity, more stable |

Like polychlorinated biphenyls (PCBs), 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is expected to exhibit high thermal stability. epa.gov Significant decomposition requires very high temperatures, often in excess of 700°C. epa.gov The process of thermal degradation, particularly in the presence of oxygen as in industrial incineration, is complex and can lead to the formation of hazardous byproducts. nih.gov

The degradation mechanism involves the cleavage of C-H, C-Cl, and C-Br bonds. Under certain conditions, intramolecular cyclization can occur, leading to the formation of polyhalogenated dibenzofurans (PXDFs). Given the presence of both bromine and chlorine, there is a potential for the formation of polybrominated dibenzofurans (PBDFs), polychlorinated dibenzofurans (PCDFs), and mixed bromo-chloro dibenzofurans. Incomplete combustion can also potentially generate even more toxic polyhalogenated dibenzo-p-dioxins. nih.govtoxicdocs.org The lower stability of the C-Br bond suggests that debromination may occur at slightly lower temperatures than dechlorination.

Abiotic Transformation in Environmental Matrices

Abiotic processes, driven by physical and chemical factors in the environment, play a significant role in the transformation of persistent organic pollutants. For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, key abiotic pathways include photolysis and reaction with oxidative species.

Photolysis, or degradation by sunlight, is a significant abiotic transformation pathway for halogenated biphenyls in surface waters and soils. cdc.gov Irradiation with ultraviolet (UV) light can induce the cleavage of carbon-halogen bonds through a process known as reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom.

Studies on polybrominated biphenyls (PBBs) show they photodegrade by losing bromine atoms to form lower-brominated congeners. cdc.gov In fact, PBBs have been observed to photolyze significantly faster than their chlorinated analogues. cdc.gov For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the significantly weaker C-Br bond would be the primary target for photolytic cleavage. Therefore, the principal initial photoproduct is expected to be 3',6-dichlorobiphenyl. Subsequent, much slower, photolytic dechlorination could then occur.

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants present in the atmosphere and in aqueous environments. hydrogenlink.comnih.gov They are a primary driver for the degradation of many organic compounds. The reaction of •OH with aromatic compounds like biphenyls typically proceeds via addition to the aromatic ring, forming a hydroxylated intermediate. chemrxiv.org

This initial adduct can then undergo further reactions, potentially leading to ring-opening and mineralization. chemrxiv.org Lighter, less halogenated congeners are generally more susceptible to degradation by hydroxyl radicals. nau.edu The reaction with •OH is a crucial pathway for the atmospheric removal of gas-phase 1,1'-Biphenyl, 2-bromo-3',6-dichloro- and its transformation in sunlit surface waters where these radicals are generated.

The fate of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- in different environmental compartments is governed by its physical properties and the available transformation pathways.

Water : In the aqueous phase, the compound is expected to have very low solubility and a strong tendency to adsorb to suspended solids and organic matter. cdc.gov The primary abiotic degradation pathways in water are photolytic degradation in the euphotic zone (sunlit upper layer) and reaction with hydroxyl radicals. cdc.govnau.edu Hydrolysis of the aryl-halide bonds is generally considered to be an extremely slow and insignificant process under typical environmental conditions.

Sediment : Due to its hydrophobicity, the compound will partition strongly from water into sediment. cdc.gov Once in the sediment, it is shielded from sunlight, making photolysis negligible. While anaerobic reductive dehalogenation is a known significant biotic pathway in sediments for PBBs and PCBs, abiotic transformation is limited. nih.govnih.gov The compound is likely to be highly persistent in sediment in the absence of microbial activity.

| Pathway | Environmental Matrix | Description | Primary Products |

|---|---|---|---|

| Photolysis (UV Irradiation) | Surface Water, Soil Surface | Cleavage of the C-Br bond via reductive dehalogenation, followed by slower C-Cl cleavage. | 3',6-Dichlorobiphenyl |

| Reaction with •OH Radicals | Atmosphere, Surface Water | Oxidative degradation initiated by •OH addition to the aromatic rings. | Hydroxylated intermediates, ring-opened products |

| Thermal Degradation | High-Temperature Environments (e.g., Incineration) | Decomposition at temperatures >700°C. | Halogenated dibenzofurans, dioxins, lower halogenated biphenyls |

Biotic Transformation (Microbial Degradation) of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-

The microbial transformation of halogenated biphenyls is a critical process influencing their fate and persistence in the environment. These transformations can occur under both aerobic and anaerobic conditions, each involving distinct microbial pathways and enzymatic systems. While specific studies on 1,1'-Biphenyl, 2-bromo-3',6-dichloro- are limited, its degradation pathways can be inferred from extensive research on related polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).

Aerobic Biodegradation Pathways and Enzyme Systems

Under aerobic conditions, the microbial degradation of halogenated biphenyls is primarily an oxidative process. Bacteria capable of this transformation typically possess a set of enzymes encoded by the bph gene cluster. nih.gov The initial and often rate-limiting step is the dihydroxylation of the biphenyl core, catalyzed by a multicomponent enzyme system, biphenyl dioxygenase (BphA). nih.govnih.gov

For a mixed halogenated compound like 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the enzymatic attack is predicted to occur on the less halogenated ring, which in this case is the dichlorinated ring. The presence of a bulky ortho-substituent, the bromine atom, on the other ring would sterically hinder the approach of the dioxygenase enzyme. nih.gov

The proposed aerobic degradation pathway for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would likely proceed as follows:

Initial Dioxygenation: The biphenyl dioxygenase (BphA) would attack the C2'-C3' or C4'-C5' positions of the dichlorinated ring, incorporating two hydroxyl groups to form a cis-dihydrodiol.

Dehydrogenation: A dehydrogenase (BphB) would then oxidize the cis-dihydrodiol to form the corresponding dihydroxybiphenyl derivative, likely 2-bromo-3',6'-dichloro-2',3'-dihydroxy-1,1'-biphenyl.

Ring Cleavage: The dihydroxylated ring undergoes meta-cleavage by a dioxygenase, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), breaking the aromatic ring between the hydroxylated carbons. researchgate.net This results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).

Hydrolysis and Further Metabolism: A hydrolase (BphD) then cleaves the HOPDA derivative, yielding a chlorobenzoic acid and a five-carbon aliphatic acid. slideshare.net These intermediates can then enter central metabolic pathways. ub.edu

The degradation of the brominated ring is less likely to be the initial point of attack and may not occur at all, leading to the accumulation of brominated intermediates. oup.com The efficiency of these enzymatic steps is highly dependent on the number and position of the halogen substituents.

Table 1: Key Enzyme Systems in Aerobic Biodegradation of Halogenated Biphenyls

| Enzyme System | Gene | Function | Predicted Substrate for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- |

| Biphenyl Dioxygenase | bphA | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.gov | The 3',6'-dichlorinated biphenyl ring |

| Dihydrodiol Dehydrogenase | bphB | Oxidizes the cis-dihydrodiol to a dihydroxybiphenyl. | The cis-dihydrodiol of the dichlorinated ring |

| Dihydroxybiphenyl Dioxygenase | bphC | Performs meta-cleavage of the dihydroxylated ring. researchgate.net | 2-bromo-3',6'-dichloro-2',3'-dihydroxy-1,1'-biphenyl |

| HOPDA Hydrolase | bphD | Hydrolyzes the ring cleavage product. slideshare.net | The resulting chlorinated HOPDA derivative |

Anaerobic Reductive Dehalogenation and Microbial Consortia

In anaerobic environments such as sediments and waterlogged soils, the primary microbial transformation pathway for highly halogenated biphenyls is reductive dehalogenation. nih.gov This process involves the removal of halogen atoms and their replacement with hydrogen atoms, a reaction in which the halogenated compound serves as an electron acceptor. nih.gov This process is generally carried out by complex microbial consortia rather than single organisms. researchgate.netnih.gov

For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, the sequence of halogen removal is predictable based on established patterns for PCBs and PBBs:

Halogen Preference: Bromine atoms are typically removed more readily than chlorine atoms due to the lower bond energy of the C-Br bond compared to the C-Cl bond. asm.orgnih.gov

Positional Preference: Halogens in the meta and para positions are preferentially removed over those in the ortho position. asm.orgnih.govepa.gov

Therefore, the predicted anaerobic dehalogenation pathway for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would be:

Initial Dechlorination: The chlorine atom at the para-like position (C6') would likely be the first to be removed, followed by the meta chlorine (C3').

Debromination: The ortho-bromine at C2 would be more recalcitrant but could be removed by specific microorganisms. asm.orgnih.gov Studies have shown that even ortho bromines can be removed, although often at a slower rate. asm.orgnih.gov

The end products of this process would be less halogenated biphenyls, which are generally less toxic and more susceptible to subsequent aerobic degradation. nih.govnih.gov

The microbial consortia responsible for these transformations are often complex and syntrophic. nih.gov Key groups of bacteria implicated in the reductive dehalogenation of aromatic compounds include members of the Firmicutes and Chloroflexi. researchgate.net Some studies have also highlighted the role of dissimilatory iron-reducing bacteria in facilitating dehalogenation. nih.gov

Formation of Transformation Products via Biotransformation (e.g., Hydroxylated Metabolites)

In addition to the primary degradative pathways, biotransformation of halogenated biphenyls can lead to the formation of various metabolites, notably hydroxylated derivatives. These reactions are often mediated by cytochrome P450 monooxygenases, which are found in a wide range of organisms, from bacteria to mammals. researchgate.netmagtech.com.cn

The formation of hydroxylated metabolites from 1,1'-Biphenyl, 2-bromo-3',6-dichloro- would likely involve the direct insertion of a hydroxyl group onto one of the aromatic rings. The position of hydroxylation is influenced by the existing substitution pattern. For PCBs, hydroxylation often occurs at a para position if it is unsubstituted. nih.gov

Potential biotransformation products for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- could include:

Monohydroxylated derivatives: Formed by the addition of a hydroxyl group to either the brominated or chlorinated ring.

Dihydroxylated derivatives: Resulting from further hydroxylation.

Ring-cleavage products: Under aerobic conditions, as described in section 5.3.1, the ultimate transformation products after ring cleavage would be chlorobenzoic acids. researchgate.net

These hydroxylated metabolites can have different toxicological properties and environmental mobility compared to the parent compound. magtech.com.cnnih.gov They can also be subject to further biotransformation through conjugation with molecules like sulfates or glucuronides, which generally increases their water solubility. researchgate.net

Table 2: Predicted Transformation Products of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-

| Transformation Pathway | Predicted Intermediate/Product | Description |

| Aerobic Biodegradation | 2-bromo-3',6'-dichloro-2',3'-dihydroxy-1,1'-biphenyl | Product of initial dioxygenation and dehydrogenation. |

| Aerobic Biodegradation | Chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Result of meta-cleavage of the dihydroxylated ring. |

| Aerobic Biodegradation | Chlorobenzoic acid | Final stable product after hydrolysis of the HOPDA derivative. researchgate.net |

| Anaerobic Dehalogenation | 2-bromo-3'-chloro-1,1'-biphenyl | Result of the removal of the C6' chlorine. |

| Anaerobic Dehalogenation | 2-bromo-1,1'-biphenyl | Result of the removal of both chlorine atoms. |

| Anaerobic Dehalogenation | Biphenyl | The fully dehalogenated product. asm.org |

| Biotransformation | Monohydroxylated 1,1'-Biphenyl, 2-bromo-3',6-dichloro- | Product of P450 monooxygenase activity. researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of halogenated biphenyls, providing the necessary separation from interfering compounds in intricate mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated biphenyls. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

For 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, electron ionization (EI) is a common ionization technique. The resulting mass spectrum, a fingerprint of the molecule, is characterized by a molecular ion peak and a series of fragment ions. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) and chlorine (35Cl to 37Cl ratio of approximately 3:1) provides a distinctive signature for identifying the presence of these halogens in the molecule.

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-500 |

The data in this table represents typical parameters for the analysis of halogenated biphenyls and may require optimization for the specific analysis of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-.

For compounds that are less volatile or thermally labile, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers a high-sensitivity alternative to GC-MS. UPLC utilizes smaller particle size columns, enabling faster separations with higher resolution.

Electrospray ionization (ESI) in negative mode is often employed for the analysis of halogenated aromatic compounds. In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion [M-H]-) of 1,1'-Biphenyl, 2-bromo-3',6-dichloro- is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification, even in complex matrices. nih.gov

| Parameter | Typical Condition |

|---|---|

| UPLC Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transitions (Hypothetical) | Precursor Ion (e.g., m/z 319) -> Product Ion 1 (e.g., m/z 284), Product Ion 2 (e.g., m/z 249) |

The MS/MS transitions are hypothetical for 1,1'-Biphenyl, 2-bromo-3',6-dichloro- and would need to be determined experimentally.

Due to hindered rotation around the biphenyl (B1667301) linkage, 1,1'-Biphenyl, 2-bromo-3',6-dichloro- can exist as stable rotational isomers, known as atropisomers, which are non-superimposable mirror images (enantiomers). These atropisomers can exhibit different toxicological and biological properties. Chiral chromatography is essential for their separation and individual quantification.

Chiral stationary phases (CSPs) based on cyclodextrin (B1172386) derivatives are commonly used for the separation of halogenated biphenyl atropisomers. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP. Both gas chromatography and liquid chromatography can be employed in their chiral configurations.

A study on the chiral separation of other polychlorinated biphenyls (PCBs) demonstrated the successful use of a combination of hydroxypropyl-γ-cyclodextrin and a polymeric chiral surfactant in electrokinetic chromatography. nih.gov Such approaches could be adapted for the enantioseparation of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Confirmation

High-resolution mass spectrometry (HRMS), often coupled with GC or LC, provides highly accurate mass measurements, which are invaluable for the unambiguous identification of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-. Instruments such as time-of-flight (TOF) and Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm error).

This accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the presence of one bromine and two chlorine atoms. This is particularly useful in distinguishing the target compound from other co-eluting species with the same nominal mass but different elemental formulas.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For the analysis of highly complex samples containing numerous halogenated compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govnih.govresearchgate.net In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid separation.

This technique produces a structured two-dimensional chromatogram where chemically related compounds, such as different classes of halogenated biphenyls, elute in distinct regions. This "ordered structure" facilitates the identification of compound classes and individual congeners. nih.govnih.govresearchgate.net When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC-HRTOF-MS becomes a powerful tool for the comprehensive analysis of organohalogen compounds in challenging matrices. nih.govnih.govresearchgate.net

Advanced Spectroscopic Techniques for Environmental Samples

While chromatographic techniques are central to the analysis of 1,1'-Biphenyl, 2-bromo-3',6-dichloro-, other spectroscopic methods can be employed for screening and in-situ measurements in environmental samples. Techniques such as infrared (IR) and Raman spectroscopy can provide information about the molecular structure and functional groups present. However, their application for trace-level detection of specific halogenated biphenyls in complex environmental matrices is often limited by sensitivity and selectivity issues. These techniques are more commonly used for the analysis of bulk materials or in combination with other separation methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-bromo-3',6-dichloro-1,1'-biphenyl, and how is structural fidelity validated?

- Methodology : Halogenated biphenyls are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to link aryl halides. Bromo and chloro substituents can be introduced sequentially via directed ortho-metallation or electrophilic halogenation. Post-synthesis, structural validation should employ X-ray crystallography (for unambiguous conformation) , complemented by NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification) .

Q. Which analytical techniques are optimal for characterizing halogenated biphenyl derivatives?

- Methodology :

- X-ray diffraction provides precise molecular geometry and intermolecular interactions (e.g., halogen bonding) .

- Gas chromatography/high-resolution mass spectrometry (GC/HRMS) is critical for identifying trace impurities and confirming isotopic patterns .

- Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial proximity of substituents in complex structures .

Q. How can researchers accurately assign CAS registry numbers and systematic nomenclature for halogenated biphenyls?

- Methodology : Cross-reference authoritative databases like the NIST Chemistry WebBook and EPA systematic naming conventions . For example, the EPA’s nomenclature for polychlorinated biphenyls (PCBs) uses numbering based on substituent positions, which can be extrapolated to bromo-chloro analogues .

Advanced Research Questions

Q. How do computational methods like DFT enhance the prediction of electronic properties and reactivity in bromo-chloro biphenyls?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on organotellurium biphenyls used DFT to validate experimental bond lengths and angles, highlighting halogen-dependent charge distribution . Such models guide synthetic routes by identifying steric or electronic barriers .

Q. What chromatographic challenges arise in detecting trace levels of this compound in environmental matrices, and how are they mitigated?

- Methodology : Co-elution with other halogenated contaminants in environmental samples requires two-dimensional GC (GC×GC) coupled with electron capture detection (ECD) for enhanced resolution . Supercritical fluid extraction (SFE) minimizes matrix interference compared to Soxhlet extraction, improving recovery rates in sediment/soil analyses .

Q. How does the substitution pattern influence environmental persistence and toxicity in bromo-chloro biphenyls?

- Methodology : Structure-activity relationships (SARs) derived from PCB studies indicate that meta/para halogenation increases resistance to microbial degradation . For bromo-chloro analogues, evaluate bioconcentration factors (BCFs) using OECD Test Guideline 305 and compare with PCB toxicity thresholds .

Q. What insights do crystallographic studies provide about halogen-halogen interactions in such compounds?

- Methodology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···Cl interactions) and crystal packing efficiency. A study on a bromo-thiophene biphenyl derivative revealed Type-II halogen bonding (θ ≈ 150°), stabilizing the crystal lattice . Such data inform material design for optoelectronic applications .

Q. How can mechanistic studies elucidate the impact of halogen positioning on electrophilic substitution pathways?

- Methodology : Competitive electrophilic substitution experiments (e.g., nitration) paired with kinetic isotope effects (KIEs) reveal positional reactivity. Bromine’s strong electron-withdrawing effect at the ortho position directs subsequent substitutions to para/ meta sites, validated by Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.